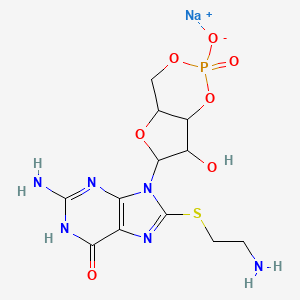
C-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and trifluoromethyl groups to the biphenyl structure enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Chlorine and Trifluoromethyl Groups: The introduction of chlorine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. For example, the chlorination can be done using chlorine gas or N-chlorosuccinimide, while the trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.
Amination: The final step involves the introduction of the methylamine group. This can be achieved through nucleophilic substitution reactions where the biphenyl derivative is reacted with methylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction may produce biphenyl amines or alcohols.
Wissenschaftliche Forschungsanwendungen
C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound can be used in the study of biological processes and pathways. Its derivatives may have potential as bioactive molecules or pharmaceuticals.
Medicine: Research into the medicinal properties of this compound and its derivatives may lead to the development of new drugs for various diseases.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-amine: Similar structure but lacks the methyl group.
C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-ethylamine: Similar structure but has an ethyl group instead of a methyl group.
C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-propylamine: Similar structure but has a propyl group instead of a methyl group.
Uniqueness
The uniqueness of C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of both chlorine and trifluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H11ClF3N |
|---|---|
Molekulargewicht |
285.69 g/mol |
IUPAC-Name |
[3-chloro-4-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11ClF3N/c15-13-7-9(8-19)5-6-11(13)10-3-1-2-4-12(10)14(16,17)18/h1-7H,8,19H2 |
InChI-Schlüssel |
IOFXWYIWOOUERO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)

